2-Chloro-8-(oxiran-2-ylmethoxy)quinoline
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Overview
Description
2-Chloro-8-(oxiran-2-ylmethoxy)quinoline is a heterocyclic compound that features a quinoline core substituted with a chloro group at the 2-position and an oxirane (epoxide) ring at the 8-position via a methoxy linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-8-(oxiran-2-ylmethoxy)quinoline typically involves the following steps:
Starting Material: The synthesis begins with 2-chloroquinoline.
Epoxidation: The 8-position of the quinoline ring is functionalized with an oxirane group through a reaction with epichlorohydrin in the presence of a base such as sodium hydroxide.
Methoxylation: The intermediate product is then treated with methanol to introduce the methoxy linkage, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-8-(oxiran-2-ylmethoxy)quinoline can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 2-position can be replaced by nucleophiles such as amines or thiols.
Epoxide Ring Opening: The oxirane ring can be opened by nucleophiles, leading to the formation of diols or other functionalized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, thiols, or alkoxides in the presence of a base.
Epoxide Ring Opening: Acidic or basic conditions can be used, depending on the desired product.
Major Products:
Substituted Quinoline Derivatives: Products from nucleophilic substitution reactions.
Functionalized Diols: Products from the ring-opening reactions of the oxirane group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Chloro-8-(oxiran-2-ylmethoxy)quinoline involves its interaction with biological targets, such as enzymes or receptors. The oxirane ring can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The chloro group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
2-Chloroquinoline: Lacks the oxirane group but shares the chloro substitution at the 2-position.
8-(Oxiran-2-ylmethoxy)quinoline: Lacks the chloro group but has the oxirane substitution at the 8-position.
Uniqueness: 2-Chloro-8-(oxiran-2-ylmethoxy)quinoline is unique due to the presence of both the chloro and oxirane groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-chloro-8-(oxiran-2-ylmethoxy)quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c13-11-5-4-8-2-1-3-10(12(8)14-11)16-7-9-6-15-9/h1-5,9H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAMGBSBDWWKCHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=CC3=C2N=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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